2-氧代-1,2-二氢吡啶-3-碳酰肼

描述

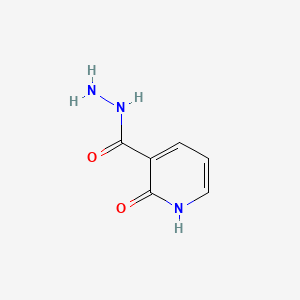

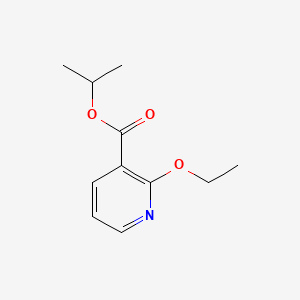

“2-Oxo-1,2-dihydropyridine-3-carbohydrazide” is a chemical compound that belongs to the class of heterocyclic building blocks . It is a derivative of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid .

Synthesis Analysis

The synthesis of 2-Oxo-1,2-dihydropyridine-3-carbohydrazide derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . This process affords 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydropyridine-3-carbohydrazide is represented by the SMILES stringOC(=O)C1=CC=CNC1=O . The InChI key for this compound is UEYQJQVBUVAELZ-UHFFFAOYSA-N .

科学研究应用

超声研究:2-氧代-1,2-二氢吡啶-3-碳酰肼衍生物已使用超声方法进行研究,以确定绝热压缩率和溶剂化数等特性,这对于理解溶液中的相互作用至关重要 (Choudhari, Hedaoo, & Wadekar, 2016)。

合成和生物学评估:这些化合物用于合成各种衍生物,例如含有噻唑烷-4-酮环的香豆素衍生物,在生物特性研究中具有潜在应用 (Ramaganesh, Bodke, & Venkatesh, 2010)。

有机合成:2-氧代-1,2-二氢吡啶-3-碳酰肼用于二氢吡啶的选择性 O-苄基化,这是合成天然产物和生物活性分子的关键步骤 (Zhou 等人,2018)。

脱氢酶复合物研究:这些化合物与 2-氧代酸脱氢酶复合物的研究有关,这对于理解各种代谢途径至关重要 (Yeaman, 1989)。

新型合成方法:研究人员已经开发了 2-氧代-1,2-二氢吡啶-3-碳酰肼衍生物的新型合成方法,导致意想不到的产品和新颖的反应机制 (Okawa 等人,1997)。

抗菌和 DNA 切割研究:这些化合物已用于合成金属配合物,以研究它们的抗菌特性和 DNA 切割能力 (Patil 等人,2011)。

药用应用:它们已被用于合成具有潜在抗惊厥活性的新型化合物 (Aishwarya T.C 等人,2021)。

氢气产生控制:在化学工程领域,这些衍生物已被评估为锌溶解过程中氢气产生的控制器 (Saleh, Abd El Wanees, & Mustafa, 2018)。

荧光性质:已经探索了某些衍生物的荧光性质,促进了新型光物理材料的开发 (Ershov 等人,2015)。

离子选择性和传感:它们已被用于设计用于多重离子选择性的分子受体,在传感器技术中显示出潜力 (Chawla & Gupta, 2015)。

属性

IUPAC Name |

2-oxo-1H-pyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-6(11)4-2-1-3-8-5(4)10/h1-3H,7H2,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZOCPJRXMUIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665597 | |

| Record name | 2-Oxo-1,2-dihydropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153336-74-4 | |

| Record name | 2-Oxo-1,2-dihydropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)

![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine](/img/structure/B585140.png)

![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)

![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)